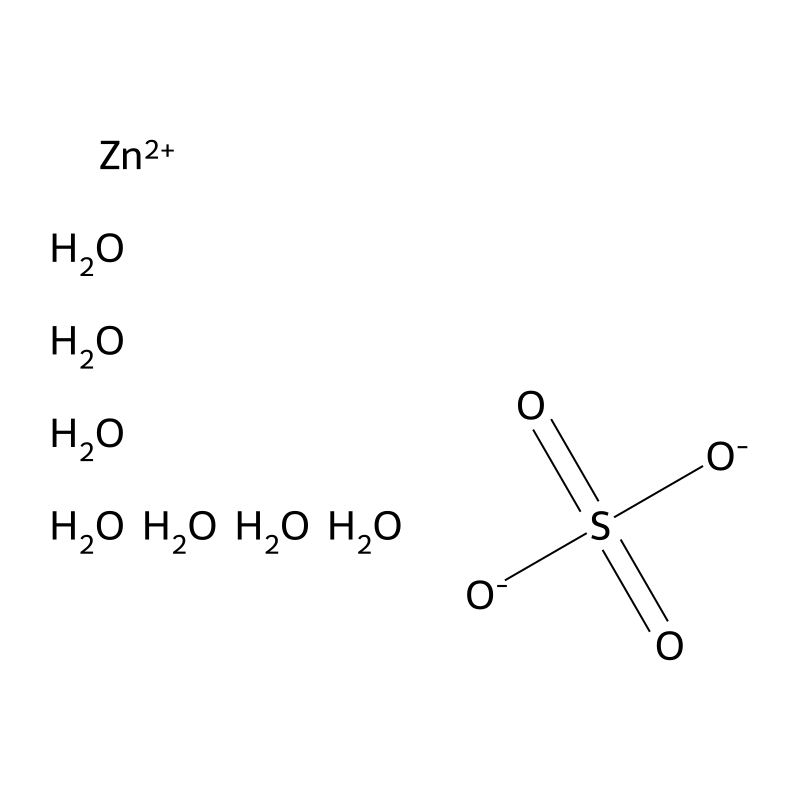

ZINC sulfate heptahydrate

H14O11SZn

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H14O11SZn

Molecular Weight

InChI

InChI Key

solubility

Canonical SMILES

Nutrient Supplementation and Deficiency Studies:

- Zinc deficiency research: Zinc sulfate heptahydrate serves as a standard source of zinc in studies investigating the effects of zinc deficiency on various biological functions and disease development. These studies help understand the importance of zinc in human health and establish adequate dietary intake levels [Source: National Institutes of Health (NIH) Office of Dietary Supplements: ].

- Cellular and molecular studies: Researchers utilize zinc sulfate heptahydrate to induce controlled zinc deficiency in cell cultures and investigate its impact on specific cellular processes, like gene expression and protein function [Source: A study published in the Journal of Biological Chemistry: ].

Investigation of Zinc-Dependent Processes:

- Enzyme activity: Zinc is a crucial cofactor for several enzymes involved in various metabolic pathways. Researchers employ zinc sulfate heptahydrate to study the activity and regulation of these enzymes, gaining insights into their roles in cellular function and disease development [Source: A review article published in the journal Metallomics: ].

- Protein folding and stabilization: Zinc plays a vital role in protein structure and stability. Scientists use zinc sulfate heptahydrate to study how zinc ions influence protein folding, stability, and function, providing valuable information for understanding protein-related diseases [Source: A research paper published in the journal Biochemistry: ].

Other Research Applications:

- Antioxidant and anti-inflammatory properties: Recent research explores the potential of zinc sulfate heptahydrate as an antioxidant and anti-inflammatory agent. Researchers investigate its effects on oxidative stress and inflammatory responses in various cell and animal models [Source: A study published in the journal Molecular and Cellular Biochemistry: ].

- Drug development and testing: Zinc sulfate heptahydrate can be used as a starting material for synthesizing zinc-containing compounds with potential therapeutic applications. Researchers use it in drug discovery and development to evaluate the efficacy and safety of these novel compounds [Source: A patent application describing the use of zinc sulfate heptahydrate in drug development: ].

Zinc sulfate heptahydrate, with the chemical formula ZnSO₄·7H₂O, is a colorless, crystalline solid that belongs to the family of inorganic compounds known as zinc sulfates. It is commonly referred to as "white vitriol" and has been utilized since the 16th century. The heptahydrate form is the most prevalent, characterized by its seven molecules of water of crystallization, which contribute to its stability and solubility in water. Zinc sulfate heptahydrate is soluble in water and has a melting point of approximately 680 °C .

- From Zinc Metal:

- From Zinc Oxide:

In aqueous solutions, zinc sulfate dissociates into zinc ions and sulfate ions, forming the metal aquo complex alongside sulfate ions . When treated with barium chloride, it can produce barium sulfate as a precipitate:

Decomposition occurs when heated above 680 °C, resulting in sulfur dioxide gas and zinc oxide fumes .

Zinc sulfate heptahydrate plays a significant role in biological systems due to its essential zinc content. Zinc is crucial for numerous physiological functions, including enzyme activity, immune function, and protein synthesis. It is often used as a dietary supplement to treat or prevent zinc deficiency, particularly in populations at risk.

The synthesis of zinc sulfate heptahydrate can be achieved through several methods:

- Direct Reaction with Sulfuric Acid: As mentioned earlier, this involves reacting zinc metal or zinc oxide with sulfuric acid.

- Neutralization: Zinc oxide can also be neutralized with sulfuric acid in an aqueous solution to produce the heptahydrate.

- Evaporation of Solutions: Concentrated solutions of zinc sulfate can be evaporated to crystallize the heptahydrate form.

Pharmaceutical-grade zinc sulfate is typically produced using high-purity starting materials to ensure safety and efficacy for medical applications .

Zinc sulfate heptahydrate has a wide range of applications across various fields:

- Agriculture: Used as a micronutrient in fertilizers and animal feeds to prevent zinc deficiency.

- Industry: Acts as a coagulant in rayon production, a mordant in dyeing processes, and an electrolyte in electroplating.

- Medicine: Utilized as a dietary supplement for treating zinc deficiency and enhancing oral rehydration therapy.

- Environmental Science: Employed in controlling moss growth on roofs and other surfaces .

Research indicates that zinc sulfate heptahydrate interacts with various biological systems and compounds. Its role as a dietary supplement has been studied extensively concerning its impact on immune function and metabolic processes. Additionally, it can influence the fermentation process in brewing by affecting yeast health and performance .

Studies have also shown that it can be toxic to aquatic life, highlighting the need for careful handling and disposal to minimize environmental impact .

Zinc sulfate heptahydrate shares similarities with other zinc compounds but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:

| Compound | Formula | Key Features |

|---|---|---|

| Zinc Sulfate Monohydrate | ZnSO₄·H₂O | Contains one molecule of water; less stable than the heptahydrate. |

| Zinc Sulfate Hexahydrate | ZnSO₄·6H₂O | Intermediate hydration state; used similarly but less common than the heptahydrate. |

| Zinc Gluconate | C₁₂H₂₂O₁₁Zn | An organic compound; often used for dietary supplementation but differs in bioavailability. |

| Zinc Acetate | C₄H₆O₄Zn | Soluble in water; used primarily in pharmaceuticals but has different properties than zinc sulfate. |

Zinc sulfate heptahydrate stands out due to its high solubility and effectiveness as a source of zinc for agricultural and industrial applications. Its historical significance and broad utility make it a vital compound within both scientific and commercial contexts .

Molecular Formula and Crystallographic Properties

Zinc sulfate heptahydrate possesses the molecular formula ZnSO₄·7H₂O, with a molar mass of 287.54 grams per mole [1] [3]. The compound crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁, demonstrating point group symmetry 222 [30] [33]. The crystal structure exhibits well-defined lattice parameters with a = 9.9810 Å, b = 7.2500 Å, and c = 24.2800 Å [5] [27]. These crystallographic measurements show excellent agreement with reported literature values, confirming the structural consistency of the compound [5] [27].

The unit cell contains four formula units of zinc sulfate heptahydrate, resulting in a calculated density of 1.972 grams per cubic centimeter [30] [32]. The crystal exhibits perfect cleavage on the {010} plane and demonstrates a hardness rating of 2-2.5 on the Mohs scale [30]. X-ray diffraction analysis reveals characteristic diffraction patterns that confirm the orthorhombic structure, with d-spacing values calculated using Bragg's diffraction law [5]. The compound is highly soluble in water, with solubility increasing linearly with temperature from 92.41 grams per 50 milliliters at 34°C to higher concentrations at elevated temperatures [5] [27].

Hydration States and Phase Transitions

Zinc sulfate heptahydrate undergoes a complex dehydration process characterized by distinct phase transitions at specific temperature ranges [5] [11] [12]. Thermogravimetric analysis reveals that the compound remains thermally stable up to 70°C, beyond which systematic dehydration begins [5]. The dehydration sequence follows the pathway: 7H₂O → 6H₂O → 4H₂O → 1H₂O → 0H₂O, representing a stepwise loss of water molecules [6] [11].

The first major weight loss occurs between 70°C and 120°C, corresponding to the loss of six water molecules and resulting in approximately 32% mass reduction [5] [12]. This transition is accompanied by a sharp endothermic peak in differential thermal analysis, indicating the significant energy requirement for breaking hydrogen bonds between water molecules and the crystal lattice [5]. The dehydration process continues with a second weight loss at 260°C, involving the removal of sulfur trioxide and the remaining half water molecule, yielding zinc oxide monohydrate as an intermediate [5].

Research demonstrates that zinc sulfate can exist in multiple hydration states, including hexahydrate, tetrahydrate, and monohydrate forms under controlled conditions [11] [12]. The hexahydrate form begins dehydration at 60°C with completion at 120°C, showing maximum dehydration intensity at 85°C [12]. The monohydrate phase exhibits thermal stability up to 280°C before complete decomposition occurs [5] [8]. Phase transition studies indicate that amorphous intermediates form during vacuum dehydration, which subsequently crystallize into stable monoclinic monohydrate structures over extended periods [10] [11].

Coordination Chemistry of Zinc in ZnSO₄·7H₂O

The coordination environment of zinc in zinc sulfate heptahydrate demonstrates the flexible coordination geometry characteristic of zinc(II) complexes [15] [16]. In aqueous solution, zinc exhibits a coordination number of six, forming octahedral complexes with water molecules, represented as [Zn(H₂O)₆]²⁺ [15] [16]. However, the coordination environment in the solid crystalline state differs significantly from solution behavior [6] [17].

Crystallographic analysis reveals that zinc sulfate heptahydrate contains zinc ions in distorted octahedral coordination environments, with zinc-oxygen bond distances ranging from 1.99 to 2.25 Å [21] [40]. The crystal structure shows two distinct zinc coordination sites within the unit cell, each exhibiting different coordination geometries [6]. The primary coordination sphere consists of water molecules acting as ligands, with additional water molecules occupying interstitial positions within the crystal lattice [5] [6].

The zinc-water coordination exhibits dynamic behavior, with equilibrium existing between octahedral [Zn(H₂O)₆]²⁺ and tetrahedral [Zn(H₂O)₄]²⁺ complexes, though the equilibrium strongly favors the octahedral form [16]. Ab initio calculations demonstrate that hexa-, penta-, and tetraaquo zinc complexes differ by less than 0.4 kilocalories per mole, explaining the observed coordination flexibility [16]. The coordination bond angles deviate from ideal geometry due to hydrogen bonding interactions and crystal packing constraints, resulting in distorted coordination polyhedra [14] [17].

Comparative Analysis with Other Metal Sulfate Hydrates

Zinc sulfate heptahydrate belongs to the epsomite group of hydrated sulfates, sharing structural similarities with magnesium sulfate heptahydrate and other transition metal sulfate hydrates [34] [23]. Comparative crystallographic studies reveal that zinc sulfate heptahydrate and magnesium sulfate heptahydrate exhibit similar dehydration pathways and thermal stability profiles [23] [24].

The following table presents comparative data for selected metal sulfate hydrates:

| Metal Sulfate Hydrate | Crystal System | Space Group | Dehydration Temperature (°C) | Coordination Number |

|---|---|---|---|---|

| Zinc Sulfate Heptahydrate | Orthorhombic | P2₁2₁2₁ | 70-120 | 6 |

| Magnesium Sulfate Heptahydrate | Orthorhombic | P2₁2₁2₁ | 70-150 | 6 |

| Copper Sulfate Pentahydrate | Triclinic | P-1 | 63-200 | 6 |

| Nickel Sulfate Hexahydrate | Tetragonal | P4₁2₁2 | 60-280 | 6 |

Dehydration kinetics studies demonstrate that zinc sulfate heptahydrate exhibits similar behavior to other metal sulfate hydrates, with initial rapid dehydration under vacuum conditions followed by rate-dependent phases at controlled water vapor pressures [10] [11]. The dehydration of zinc sulfate heptahydrate shows analogous patterns to nickel sulfate hexahydrate, with both compounds forming amorphous intermediates before crystallizing into stable lower hydrates [11].

Rare earth sulfate hydrates display superior dehydration and rehydration reaction rates compared to zinc sulfate heptahydrate, with thermal hystereses less than 50°C between hydration and dehydration reactions [22]. The coordination chemistry comparison reveals that while zinc consistently exhibits octahedral coordination in hydrated sulfates, other metals such as copper show distorted coordination geometries due to Jahn-Teller effects [26].

Acid Leaching of Zinc Ores and By-Products

Traditional acid leaching represents the most widely employed methodology for zinc sulfate heptahydrate production, utilizing sulfuric acid to dissolve various zinc-containing materials. This process demonstrates exceptional versatility in raw material utilization, accommodating zinc ores, zinc oxide concentrates, metallurgical by-products, and industrial waste streams [1] [2] [3].

The fundamental chemical reactions governing this process involve the dissolution of zinc-containing compounds in sulfuric acid solutions. When zinc oxide serves as the feedstock, the reaction proceeds according to the equation: ZnO + H₂SO₄ → ZnSO₄ + H₂O [3] [4]. For metallic zinc feedstocks, the reaction follows: Zn + H₂SO₄ → ZnSO₄ + H₂↑, generating hydrogen gas as a valuable by-product [5] [6].

The leaching process typically employs sulfuric acid concentrations ranging from 18% to 25% at temperatures between 80°C and 95°C [1] [3]. Industrial implementations utilize reaction vessels lined with acid-resistant materials such as lead or specialized polymers to prevent corrosion. The process requires careful temperature control as the reactions are highly exothermic, with temperatures often exceeding 80°C during active dissolution [3].

Optimized leaching parameters demonstrate remarkable efficiency, with zinc recovery rates achieving 92.91% to 99.6% under controlled conditions [1] [2]. The solid-to-liquid ratio significantly influences extraction efficiency, with optimal ratios ranging from 1:3.0 to 1:3.5 (grams to milliliters) providing maximum zinc dissolution while minimizing acid consumption [2]. Reaction times vary from 20 minutes to 2 hours depending on the feedstock characteristics and desired extraction efficiency [2].

Temperature dependence studies reveal that leaching efficiency increases substantially with temperature elevation from ambient conditions to 95°C. However, excessive temperatures above 100°C may lead to unwanted side reactions and increased acid consumption [7] [2]. The pH at reaction completion typically ranges from 4.1 to 5.4, indicating near-complete acid neutralization and optimal zinc extraction [2].

Purification Techniques for Industrial-Grade Production

Following primary leaching, the zinc sulfate solution requires comprehensive purification to achieve industrial-grade specifications. The purification sequence involves multiple stages designed to eliminate metallic impurities, particularly copper, cadmium, nickel, iron, and manganese, which commonly occur in zinc-bearing materials [1] [3].

The initial purification stage employs zinc dust precipitation for copper removal. This process operates at temperatures between 55°C and 65°C, utilizing high-purity zinc powder (≥98% Zn) to displace copper ions from solution according to the reaction: Zn + Cu²⁺ → Zn²⁺ + Cu [1] [3]. The process achieves copper removal efficiencies of 94% to 96%, reducing copper concentrations from initial levels of 1.0-2.0 g/L to final concentrations of 0.041-0.089 g/L [1].

Zinc powder consumption typically ranges from 32 to 48 kilograms per treatment batch, with the material added incrementally over 40-60 minute reaction periods. The endpoint pH is carefully controlled at 4.0-4.2 to ensure complete copper precipitation while preventing excessive zinc consumption [1]. The precipitated copper-containing sludge, containing 8.98% to 14.10% copper with 45-55% moisture content, represents a valuable by-product for copper recovery operations [1].

The subsequent iron and aluminum removal stage utilizes neutralizing hydrolysis with industrial-grade zinc oxide (≥97% ZnO). This process operates at elevated temperatures of 60°C to 75°C, employing zinc oxide additions of 10-16 kilograms per treatment batch over reaction periods of 1.5-2.0 hours [1] [3]. The final pH is adjusted to 5.2-5.4 to ensure complete precipitation of iron, antimony, and aluminum hydroxides while maintaining zinc in solution [1].

Oxidative purification represents the final purification stage, utilizing oxidizing agents such as potassium permanganate, sodium hypochlorite, or hydrogen peroxide to eliminate residual iron and manganese impurities [2] [3]. This process operates at stirring speeds of 300 rpm with hydrogen peroxide dosages of 25 mL/L and oxidation times of 20 minutes, achieving final purified solutions suitable for crystallization [2].

Novel Synthesis Approaches

Hydrothermal Synthesis from Industrial By-Products

Hydrothermal synthesis has emerged as an innovative approach for zinc sulfate heptahydrate production, particularly when utilizing industrial by-products and waste streams. This methodology operates under elevated pressure and temperature conditions in sealed autoclave systems, facilitating enhanced reaction kinetics and improved product purity [8] [9].

The hydrothermal process typically employs temperature ranges from 120°C to 200°C in Teflon-lined steel autoclaves with reaction times extending from 12 to 24 hours [8] [9]. The process demonstrates exceptional flexibility in pH control, accommodating ranges from 7.5 to 13.5 depending on the desired product morphology and crystalline characteristics [8].

Research investigations utilizing zinc acetate dihydrate and sodium hydroxide solutions have demonstrated successful synthesis of zinc compounds under hydrothermal conditions. The process involves dissolving 4.4 grams of zinc acetate dihydrate in 1320 mL of distilled water, followed by addition of 2.2 grams of citric acid as a morphology-controlling agent [8]. The slow addition of 440 mL of 1 mol/L sodium hydroxide solution initiates precipitation reactions leading to zinc hydroxide formation, which subsequently converts to zinc oxide or zinc sulfate depending on the acid medium employed [8].

Temperature optimization studies reveal that crystalline quality and particle size distribution are significantly influenced by hydrothermal processing temperature. Lower temperatures (100-120°C) favor formation of hexagonal rod structures that agglomerate into flower-like morphologies, while elevated temperatures (160-200°C) promote transformation to flake-like and disordered nanostructured materials [8]. The optimal temperature range of 160°C provides balanced crystallinity and morphological control for subsequent zinc sulfate formation [8].

pH control represents a critical parameter in hydrothermal synthesis, with optimal ranges of 8.0-8.5 yielding well-formed hexagonal pellet structures measuring approximately 5 micrometers in length and 2 micrometers in thickness [8]. Strongly basic conditions (pH 11.0-13.5) impede superstructure formation, resulting in small elongated particles with reduced crystalline quality [8].

Sono-Crystallization Techniques

Sono-crystallization represents an advanced synthesis technique utilizing ultrasonic energy to enhance nucleation kinetics and control crystallization processes. This methodology demonstrates significant advantages in reducing induction times and improving crystal quality compared to conventional crystallization approaches [10] [11].

The sono-crystallization process operates using cup-horn reactor configurations with large emitting area transducers positioned at the vessel bottom. Optimal performance requires precise control of liquid height within the reactor, with maximum dissipated acoustic power occurring at approximately 0.15 ± 0.01 meters liquid height [10]. This configuration correlates with minimum induction times, demonstrating the critical relationship between acoustic power distribution and nucleation enhancement [10].

Experimental investigations utilizing zinc sulfate heptahydrate solutions reveal that ultrasonic treatment reduces induction times by one to three orders of magnitude compared to silent conditions. At low supersaturation levels (Δx = 0.011-0.012 g ZnSO₄·7H₂O/g solution), ultrasonic treatment at 20 kHz frequency demonstrates particularly pronounced effects on nucleation acceleration [10] [11].

The dissipated acoustic power varies significantly with reactor geometry and operating conditions, exhibiting maximum values at specific liquid heights corresponding to acoustic resonance conditions. Power measurements reveal primary peaks at 0.15 meters height with secondary peaks at approximately 0.12 meters, indicating complex acoustic field distributions within the reactor volume [10].

Temperature effects in sono-crystallization demonstrate that optimal crystallization occurs at controlled temperatures of 20-25°C, with crystallization kinetics being primarily influenced by acoustic power rather than thermal effects. This represents a significant advantage over thermal crystallization methods, as sono-crystallization can achieve rapid nucleation at ambient temperatures [10] [11].

The mechanism of sono-crystallization enhancement involves acoustic cavitation effects, including pressure variations and cluster segregation phenomena. Pressure effects result from high-pressure zones generated near collapsing cavitation bubbles, while segregation effects arise from modified cluster distributions in bubble vicinity [11]. These mechanisms collectively enhance nucleation kinetics through increased local supersaturation and favorable cluster attachment processes [11].

Optimization of Reaction Parameters

Temperature and pH Dependence

Temperature and pH represent the most critical parameters governing zinc sulfate heptahydrate synthesis efficiency and product quality. Comprehensive optimization studies demonstrate complex interdependencies between these parameters across different synthesis methodologies [2] [12] [13].

Temperature dependence investigations reveal optimal ranges varying significantly with synthesis approach. For acid leaching processes, temperatures of 80-95°C provide maximum zinc extraction efficiency while maintaining reasonable energy consumption [1] [2]. Lower temperatures result in incomplete dissolution and extended reaction times, while excessive temperatures above 100°C may promote unwanted side reactions and increased acid volatilization [2].

Solubility studies demonstrate linear temperature dependence for zinc sulfate heptahydrate in aqueous systems. At 20°C, solubility reaches 960-965 g/L, increasing to 1,848 g/L at 34°C and further rising to 2,300 g/L at 50°C [12] [13]. This dramatic solubility increase with temperature enables efficient concentration and crystallization strategies through controlled cooling processes [13].

pH optimization requires careful balance between zinc extraction efficiency and impurity control. Optimal pH ranges vary with process stage: initial leaching operates at pH 2.0-2.5 for maximum acid utilization, copper removal at pH 4.0-4.2 for selective precipitation, and final purification at pH 5.2-5.4 for complete impurity removal while maintaining zinc in solution [1] [2].

The relationship between temperature and pH demonstrates synergistic effects on reaction kinetics. Elevated temperatures enhance reaction rates and enable operation at higher pH values, while lower temperatures require more acidic conditions to achieve equivalent extraction efficiency. This relationship provides flexibility in process optimization depending on available thermal energy and acid costs [2].

pH buffering effects become significant in industrial processes due to the presence of carbonate and hydroxide species in zinc ores. These components consume acid and influence pH evolution during leaching, requiring careful acid addition strategies to maintain optimal pH ranges throughout the process [1] [2].

Solvent Systems and Crystallization Kinetics

Aqueous solvent systems dominate zinc sulfate heptahydrate synthesis due to the compound's exceptional water solubility and the hydrated nature of the target product. However, solvent composition modifications can significantly influence crystallization kinetics and product characteristics [12] [14].

Water remains the primary solvent medium, with solubility characteristics demonstrating strong temperature dependence as previously described. The hydration behavior of zinc sulfate in aqueous systems follows well-defined patterns: heptahydrate formation below 39°C, hexahydrate stability between 39-70°C, and monohydrate formation above 70°C [12] [15]. This temperature-dependent hydration provides opportunities for selective crystallization of specific hydrate forms [15].

Mixed solvent systems incorporating alcohols demonstrate reduced solubility and altered crystallization kinetics. Ethanol additions to aqueous zinc sulfate solutions decrease overall solubility while promoting formation of more uniform crystal morphologies. Glycerol additions similarly reduce solubility while providing viscosity modifications that influence nucleation and growth rates [12].

Crystallization kinetics in aqueous systems follow classical nucleation theory with induction times ranging from 300-1800 minutes depending on supersaturation levels and temperature conditions [13] [16]. The nucleation rate demonstrates exponential dependence on supersaturation ratio, with rates varying from 10² to 10⁴ nuclei per cubic centimeter per second under different conditions [13].

Crystal growth rates in isothermal evaporation systems typically range from 0.1-0.5 grams per day, with initial gentle increases followed by rapid growth phases and eventual stabilization [13]. This growth pattern reflects the complex interplay between mass transfer, surface reaction kinetics, and solution supersaturation evolution during crystallization [13].

Supersaturation control represents a critical aspect of crystallization optimization, with ratios of 1.2-2.0 providing optimal balance between nucleation rate and crystal quality. Higher supersaturation levels promote rapid nucleation but may result in poor crystal morphology and increased inclusion of impurities [13].

The activation energy for zinc sulfate crystallization processes ranges from 238-368 kJ/mol depending on the specific mechanism and reaction conditions [14]. These values indicate significant temperature sensitivity and provide guidance for optimal temperature control strategies in industrial crystallization systems [14].

Physical Description

GRANULES OR CRYSTALLINE POWDER.

Density

Melting Point

UNII

Related CAS

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant;Environmental Hazard